N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane-carboxamide core substituted with a 5-methylthiazol-2-yl group and a thiophen-2-yl moiety. The compound combines sulfur-containing heterocycles (thiazole and thiophene) with a conformationally constrained cyclopentane ring, making it structurally distinct from other carboxamide derivatives.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-10-9-15-13(19-10)16-12(17)14(6-2-3-7-14)11-5-4-8-18-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXBSSVQSQUDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and thiophene intermediates, which are then coupled with a cyclopentanecarboxamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole or thiophene derivatives.
Scientific Research Applications
N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications (cyclopentane vs. cyclopropane or propenone) and substituent variations. Key comparisons are summarized below:
Thiophene-Thiazole Hybrids with Antiproliferative Activity
highlights thiophene derivatives with thiazole, benzothiazole, or pyrimidine substituents exhibiting potent antiproliferative activity. For example:
- (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): Core: Propenone (α,β-unsaturated ketone). Substituents: 4-methoxybenzo[d]thiazole, thiophen-2-yl. Activity: IC50 = 9.39 µM against human breast cancer cells, ~3× more potent than doxorubicin . The 5-methylthiazole substituent may improve lipophilicity compared to the methoxybenzothiazole group in compound 27.
Cyclopropane-Carboxamide Derivatives
–9 describes cyclopropane-carboxamide analogs with thiazole and aromatic substituents:
- 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74): Core: Cyclopropane-carboxamide. Substituents: Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl, pyrrolidin-1-ylbenzoyl. Synthesis: Acid coupling via HATU/DIPEA in N,N'-DMF .
Sulfur-Containing Heterocycles in Pharmacopeial Compounds
These compounds often feature fused bicyclic systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene), which prioritize metabolic resistance over target affinity. The target compound’s simpler cyclopentane-thiazole scaffold may offer better synthetic accessibility and tunability.
Structural and Functional Implications
Substituent Effects
- Thiophen-2-yl : Enhances π-π stacking with aromatic residues in biological targets, as seen in compound 29 .
Core Modifications
- Cyclopentane vs. Cyclopropane : Cyclopentane reduces ring strain compared to cyclopropane, favoring synthetic scalability and thermodynamic stability.
- Carboxamide Linker : Facilitates hydrogen bonding with target proteins, a feature shared with compound 74 .
Biological Activity
N-(5-methylthiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that combines a thiazole ring, a thiophene ring, and a cyclopentane structure. This unique combination of functional groups has led to interest in its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A thiazole group, which is known for its role in various biological activities.
- A thiophene group that contributes to its electronic properties.
- A cyclopentane ring that provides structural rigidity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential effects:
1. Antimicrobial Activity
Studies have shown that compounds containing thiazole and thiophene rings exhibit antimicrobial properties. The specific interactions of this compound with microbial targets have yet to be fully elucidated, but preliminary data suggest it may inhibit the growth of certain bacterial strains.
2. Analgesic Properties
A related compound, 4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide (QP001), has been studied for its analgesic effects in postoperative pain management. Although not directly tested, the structural similarities suggest that this compound may also possess analgesic properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The thiazole moiety may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation pathways.
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
In a multicenter trial examining QP001 (a related compound), patients receiving the treatment reported significantly lower pain scores compared to those on placebo (50.5 vs. 85.19 on the Numerical Rating Scale). This suggests that compounds with similar structures may enhance analgesic efficacy while maintaining safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
